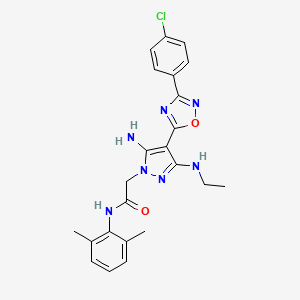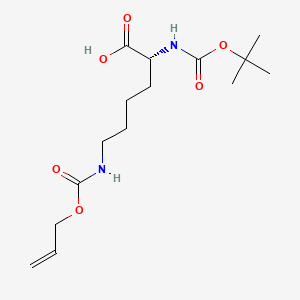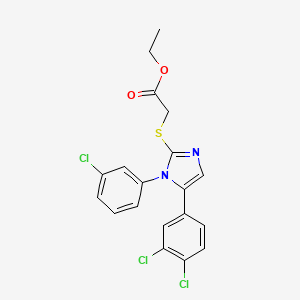
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN7O2 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications in Antipsychotic Treatment
One notable application of similar compounds in scientific research is found in the study of 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols , which are a series of novel potential antipsychotic agents. These compounds, although not exactly the same as 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide, share some structural similarities, particularly in their use of pyrazole components. The study found that these compounds exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is a common mechanism for clinically available antipsychotic agents. This research could suggest potential pathways for developing new antipsychotic drugs with fewer side effects related to dopamine receptor interaction (Wise et al., 1987).
Herbicide Development and Agricultural Applications
Another research application is in the development of herbicides, as seen in the study of chloroacetamide compounds such as alachlor and metazachlor. These are selective pre-emergent or early post-emergent herbicides used to control annual grasses and broad-leaved weeds in various crops. The structural components, including the chloroacetamide group, could provide insights into how modifications of the core structure, similar to this compound, might be utilized to develop new herbicidal agents with specific target actions (Weisshaar & Böger, 1989).
Potential in Anticancer and Antimicrobial Applications
The research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showcases the potential of these compounds in antimicrobial and anticancer applications. The study indicates that some of these synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed promising antimicrobial activity. This highlights the potential for compounds with similar structures, like this compound, to be explored for their therapeutic applications in treating cancer and infections (Hafez et al., 2016).
properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O2/c1-4-26-22-18(23-28-21(30-33-23)15-8-10-16(24)11-9-15)20(25)31(29-22)12-17(32)27-19-13(2)6-5-7-14(19)3/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHHCUKIBMMNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)
![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)






![(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2565958.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)

![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)